- Preparation of substituted benzimidazoles and indolines as DYRK1A inhibitors, World Intellectual Property Organization, , ,

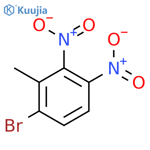

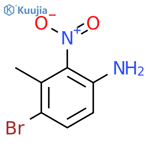

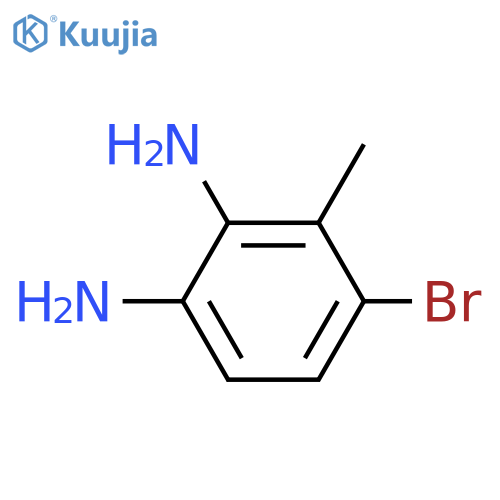

Cas no 952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine)

952511-74-9 structure

Produktname:4-bromo-3-methyl-benzene-1,2-diamine

CAS-Nr.:952511-74-9

MF:C7H9BrN2

MW:201.063760519028

MDL:MFCD18642364

CID:1038892

PubChem ID:59214273

4-bromo-3-methyl-benzene-1,2-diamine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-Bromo-3-methylbenzene-1,2-diamine

- 4-Bromo-3-methyl-1,2-benzenediamine

- AK100489

- 1,2-Benzenediamine, 4-bromo-3-methyl-

- JBZQNBSYFRCDRA-UHFFFAOYSA-N

- 6384AC

- FCH1335711

- SY104514

- AX8240897

- AB0094726

- ST24023364

- 4-Bromo-3-methyl-1,2-benzenediamine (ACI)

- 4-Bromo-3-methyl-benzene-1,2-diamine

- CS-W022104

- Z1269231826

- CNB51174

- AKOS016002413

- DB-367524

- DS-3539

- MFCD18642364

- SCHEMBL145182

- O11183

- EN300-2980637

- 952511-74-9

- SB40204

- 4-Bromo-3-methylbenzene-1 pound not2-diamine

- DTXSID90731275

- 4-bromo-3-methyl-benzene-1,2-diamine

-

- MDL: MFCD18642364

- Inchi: 1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3

- InChI-Schlüssel: JBZQNBSYFRCDRA-UHFFFAOYSA-N

- Lächelt: BrC1C(C)=C(N)C(N)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 199.99491g/mol

- Monoisotopenmasse: 199.99491g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 118

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 52

- XLogP3: 1.6

Experimentelle Eigenschaften

- Siedepunkt: 297.3±35.0°C at 760 mmHg

4-bromo-3-methyl-benzene-1,2-diamine Sicherheitsinformationen

- Gefahrenhinweis: H302

- Lagerzustand:Keep in dark place,Inert atmosphere,2-8°C

4-bromo-3-methyl-benzene-1,2-diamine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92630-100mg |

4-Bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 97% | 100mg |

¥100.0 | 2023-09-08 | |

| eNovation Chemicals LLC | D583791-500mg |

4-broMo-3-Methylbenzene-1,2-diaMine |

952511-74-9 | 95% | 500mg |

$285 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0025-100MG |

4-bromo-3-methyl-benzene-1,2-diamine |

952511-74-9 | 97% | 100MG |

¥ 349.00 | 2023-04-12 | |

| Enamine | EN300-2980637-10.0g |

4-bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95.0% | 10.0g |

$873.0 | 2025-03-19 | |

| Enamine | EN300-2980637-2.5g |

4-bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95.0% | 2.5g |

$262.0 | 2025-03-19 | |

| abcr | AB440375-5g |

4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |

952511-74-9 | 95% | 5g |

€500.60 | 2025-02-14 | |

| Enamine | EN300-2980637-0.25g |

4-bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95.0% | 0.25g |

$62.0 | 2025-03-19 | |

| abcr | AB440375-250 mg |

4-Bromo-3-methylbenzene-1,2-diamine, 95%; . |

952511-74-9 | 95% | 250mg |

€187.70 | 2023-05-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1655-100mg |

4-Bromo-3-methyl-benzene-1,2-diamine |

952511-74-9 | 98% | 100mg |

1797.85CNY | 2021-05-08 | |

| Chemenu | CM255973-10g |

4-Bromo-3-methylbenzene-1,2-diamine |

952511-74-9 | 95+% | 10g |

$1014 | 2022-06-09 |

4-bromo-3-methyl-benzene-1,2-diamine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; 30 min, 70 °C

Referenz

- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water ; 3 h, reflux

Referenz

- Preparation of pyridine derivatives and related heterocycles as kinase inhibitors and compositions with them, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referenz

- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referenz

- Preparation of cycloalkanes and cycloalkenes end-capped with amino acid or peptide derivatives as hepatitis C virus replication inhibitors for treating HCV infections, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referenz

- Preparation of proline derivatives as antiviral agents useful in the treatment of HCV infection, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Stannous chloride Solvents: Ethanol , Ethyl acetate ; 12 h, rt → 80 °C; 80 °C → rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate ; pH 7 - 8

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium bicarbonate ; pH 7 - 8

Referenz

- Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Preparation of oxadiazole compounds as S1P1 agonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Ethanol , Water ; 1 h, 90 °C

Referenz

- Azacyclodione compound and preparation and application in inhibiting cap-dependent endonuclease activity thereof, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 20 h, 70 °C; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referenz

- Preparation of azabicyclic SHP2 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Heterocyclic peptide compounds as antiviral agents and their preparation and use in the treatment of hepatitis C virus infection, United States, , ,

4-bromo-3-methyl-benzene-1,2-diamine Raw materials

4-bromo-3-methyl-benzene-1,2-diamine Preparation Products

4-bromo-3-methyl-benzene-1,2-diamine Verwandte Literatur

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Amintoluole

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Toluole Amintoluole

- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide

952511-74-9 (4-bromo-3-methyl-benzene-1,2-diamine) Verwandte Produkte

- 886914-17-6(Methanone, (2,5-dichloro-3-thienyl)[4-(4,5-dimethyl-2-benzothiazolyl)-1-piperazinyl]-)

- 2138010-47-4(2-cyclobutyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)

- 2229124-28-9(2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-ol)

- 1445770-95-5(1-(2-Chloropyridin-4-yl)-3-[3-(propan-2-yloxy)phenyl]prop-2-en-1-one)

- 1806017-40-2(2,3-Difluoro-4-(difluoromethyl)pyridine-6-acetic acid)

- 2218436-86-1(Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine)

- 1955520-22-5(3-(5-chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride)

- 1805296-13-2(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetic acid)

- 1596891-62-1(2-(2-Aminoethoxy)-1-cyclobutylethan-1-one)

- 496837-18-4(3,5-diethyl 4-aminopyridine-3,5-dicarboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Reinheit:99%

Menge:5g

Preis ($):264.0

atkchemica

(CAS:952511-74-9)4-bromo-3-methyl-benzene-1,2-diamine

Reinheit:95%+

Menge:1g/5g/10g/100g

Preis ($):Untersuchung